N-cyclopentyl-1-[(thiophen-2-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide
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Overview
Description
N-cyclopentyl-1-[(thiophen-2-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide is a complex organic compound that features a cyclopentyl group, a cyclohexane carboxamide moiety, and two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-[(thiophen-2-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide typically involves multiple steps, including the formation of the cyclohexane carboxamide core and the introduction of the thiophene rings. Common synthetic routes may involve:
Formation of the Cyclohexane Carboxamide Core: This can be achieved through the reaction of cyclohexanecarboxylic acid with an amine, followed by cyclization.
Introduction of Thiophene Rings: The thiophene rings can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-[(thiophen-2-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the cyclohexane ring.
Substitution: The thiophene rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can lead to the formation of thiophene sulfoxides or sulfones.
Scientific Research Applications
N-cyclopentyl-1-[(thiophen-2-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Material Science: Thiophene derivatives are known for their applications in organic semiconductors and light-emitting diodes.
Biological Research: The compound can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-[(thiophen-2-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide involves its interaction with specific molecular targets. The thiophene rings may interact with enzymes or receptors, modulating their activity. The cyclohexane carboxamide moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-1-[phenyl(2-thienylacetyl)amino]cyclohexanecarboxamide: This compound has a similar structure but with a phenyl group instead of a thiophene ring.
2-Cyclopentyl-N-(thiophen-2-ylmethyl)ethan-1-amine: This compound features a similar cyclopentyl and thiophene structure but lacks the cyclohexane carboxamide moiety.
Uniqueness
N-cyclopentyl-1-[(thiophen-2-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide is unique due to its combination of cyclopentyl, cyclohexane carboxamide, and thiophene rings. This unique structure may confer distinct pharmacological and material properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H30N2O2S2 |
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Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-cyclopentyl-1-[(2-thiophen-2-ylacetyl)-(thiophen-2-ylmethyl)amino]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H30N2O2S2/c26-21(16-19-10-6-14-28-19)25(17-20-11-7-15-29-20)23(12-4-1-5-13-23)22(27)24-18-8-2-3-9-18/h6-7,10-11,14-15,18H,1-5,8-9,12-13,16-17H2,(H,24,27) |
InChI Key |
IAPHFUHZLDSDOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2CCCC2)N(CC3=CC=CS3)C(=O)CC4=CC=CS4 |
Origin of Product |
United States |
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